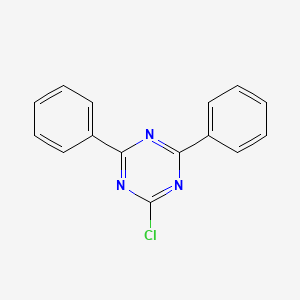

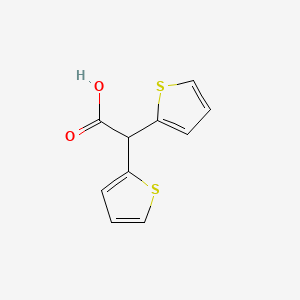

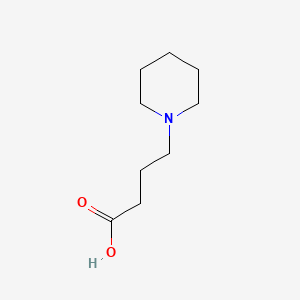

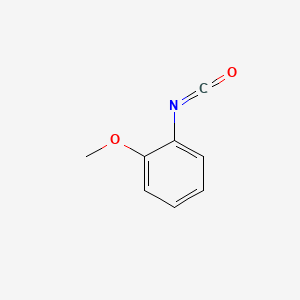

![molecular formula C8H15N B1294527 オクタヒドロ-1H-シクロペンタ[b]ピリジン CAS No. 51501-54-3](/img/structure/B1294527.png)

オクタヒドロ-1H-シクロペンタ[b]ピリジン

説明

Stereoselective Syntheses of Octahydropyrano[2,3-b]pyridine

The octahydropyrano[2,3-b]pyridine DE core, a significant structure in the macrocyclic alkaloid 'upenamide, has been synthesized through two stereoselective methods. These methods involve a stannous chloride-induced deacetalisation–cyclisation procedure that ensures the production of a single stereoisomer with the same relative configuration as the natural product. The cis ring junction and the relationship between specific hydrogen atoms were confirmed using NMR spectroscopy and X-ray crystallography, providing a clear understanding of the molecule's stereochemistry .

Synthesis of Octahydropyrano[2,3-b]pyridine Derivatives

The preparation of octahydropyrano[2,3-b]pyridine derivatives has been achieved, with a focus on creating compounds that bear substituents at positions analogous to those found in 'upenamide. The synthesis resulted in four diastereoisomers, which were thoroughly analyzed using NMR spectroscopy to determine their configurations and conformations. The major diastereoisomer was found to share the same configuration as the natural alkaloid, indicating the potential for these synthetic methods to produce biologically relevant analogs .

Synthesis of Octahydropyrano[3,2-b]pyrrole Derivatives

A highly stereoselective method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives has been developed. This process involves a double reductive amination from specific sugar derivatives and various amines, with sodium triacetoxyborohydride facilitating the cyclization. The resulting N-heterobicyclic compounds exhibit high stereoselectivity, expanding the range of potential applications for these structures in pharmaceutical research .

Preparation of Octahydropyrrolo[2,3-c]pyridine Enantiomers

The synthesis of octahydropyrrolo[2,3-c]pyridine enantiomers has been made more accessible through an intramolecular [3+2]-cycloaddition of an azomethine ylide. The use of DW-therm heat-transfer fluid as a solvent has been instrumental in this process. The resulting enantiomerically pure compounds can be obtained either by chromatographic separation or classical resolution, providing a versatile approach to creating these enantiomers for further study .

Construction of Octahydro-4H-cyclopenta[b]pyridin-6-one Skeletons

The octahydro-4H-cyclopenta[b]pyridin-6-one scaffold, along with other related frameworks, has been synthesized using a cascade aza-Piancatelli reaction and [3+3]/[4+2] cycloaddition reactions. These reactions adhere to the principles of pot, atom, and step economy (PASE) synthesis, resulting in good yields and excellent regio- and diastereoselectivities. Such methods are valuable for efficiently constructing complex molecular architectures .

Synthesis and Characterization of Cyclopenta[b]dipyridin-2-imine

The novel compound cyclopenta[b]dipyridin-2-imine has been synthesized and characterized, with the reaction proceeding unexpectedly in the absence of a catalyst. The structure of the compound was solved using single-crystal X-ray diffraction analysis, revealing interesting properties such as strong fluorescence upon excitation. This compound's potential as a ligand in coordination chemistry is noteworthy .

Applications of 6,7-Dihydro-5H-cyclopenta[b] Pyridine

The compound 6,7-dihydro-5H-cyclopenta[b] pyridine has garnered interest due to its applications in pharmaceuticals, bactericides, antimicrobials, and as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Various synthetic routes have been explored, with the acrolein route showing promise due to its high yield of 87.4%, indicating a strong prospect for further development .

科学的研究の応用

生物活性天然物の合成

オクタヒドロ-1H-シクロペンタ[b]ピリジン骨格は、幅広い生物活性天然産物に見られます . この骨格を構築するための効率的で便利なプロトコルの開発は、依然として困難な課題です . 新しいジアステレオ選択的合成戦略が報告されており、(Z)-1-ヨード-1,6-ジエンとアルキンから、Pd/Auリレー触媒による逐次分子内ヘック型環化、薗頭カップリング、および1,5-エニン環化を介して、オクタヒドロ-1H-シクロペンタ[b]ピリジン骨格を生成します .

立体配座的に制限されたGABAアナログ

オクタヒドロ-1H-シクロペンタ[b]ピリジンは、立体配座的に制限されたγ-アミノ酪酸(GABA)アナログの開発に使用されてきました . このアミノ酸は、さまざまなGABA関連の生物活性に関する研究に使用できます。また、創薬におけるリード指向性化合物ライブラリーの設計のための3次元ビルディングブロックとしても使用できます .

生物学的に関連する分子の設計

オクタヒドロ-1H-シクロペンタ[b]ピリジンの誘導体は、生物学的に関連する分子の設計に有用であることが示されています . 例えば、局所麻酔薬ロドカインの合成に使用されてきました 、骨吸収阻害剤 、および一酸化窒素合成酵素阻害剤 .

将来の方向性

The octahydro-1h-cyclopenta[b]pyridine skeletons exist in a broad spectrum of bioactive natural products, and the development of efficient and convenient protocols to construct this skeleton remains a challenging task . Future research may focus on improving the synthesis process and exploring the bioactive properties of this compound.

作用機序

Target of Action

Octahydro-1h-cyclopenta[b]pyridine is a conformationally restricted analogue of γ-aminobutyric acid (GABA), a chief neurotransmitter in mammals . Therefore, the primary targets of Octahydro-1h-cyclopenta[b]pyridine are likely to be GABA receptors.

Mode of Action

Octahydro-1h-cyclopenta[b]pyridine, as a GABA analogue, may interact with GABA receptors, mimicking the action of GABA . This interaction could lead to changes in the receptor’s conformation, affecting the flow of ions across the cell membrane and thus influencing neuronal activity.

Biochemical Pathways

Given its similarity to gaba, it can be inferred that octahydro-1h-cyclopenta[b]pyridine may influence the gabaergic system, affecting various neurological processes .

Result of Action

The molecular and cellular effects of Octahydro-1h-cyclopenta[b]pyridine’s action would likely be related to its influence on GABA receptors and the subsequent changes in neuronal activity . .

特性

IUPAC Name |

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNWCWVQGCSQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965836 | |

| Record name | Octahydro-1H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51501-54-3 | |

| Record name | Octahydro-1H-cyclopenta[b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-1-pyrindine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51501-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-1H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-1H-1-pyrindine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。